Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20322531
InChI: InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3
SMILES:
Molecular Formula: C5H9NO4S
Molecular Weight: 179.20 g/mol

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate

CAS No.:

Cat. No.: VC20322531

Molecular Formula: C5H9NO4S

Molecular Weight: 179.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate -

Specification

Molecular Formula C5H9NO4S
Molecular Weight 179.20 g/mol
IUPAC Name methyl 3-amino-1,1-dioxothietane-3-carboxylate
Standard InChI InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3
Standard InChI Key FJLZQDNQDBVTKW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CS(=O)(=O)C1)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a thietane ring—a saturated four-membered ring containing one sulfur atom—with three substituents:

  • A methyl ester group (COOCH3\text{COOCH}_3) at position 3.

  • An amino group (NH2\text{NH}_2) at position 3.

  • Two sulfonyl oxygen atoms (SO2\text{SO}_2) at position 1 .

This arrangement creates a strained ring system that influences reactivity. The IUPAC name, methyl 3-amino-1,1-dioxothietane-3-carboxylate, reflects these functional groups .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC5H9NO4S\text{C}_5\text{H}_9\text{NO}_4\text{S}
Molecular Weight179.20 g/mol
Canonical SMILESCOC(=O)C1(N)CS(=O)(=O)C1\text{COC(=O)C1(N)CS(=O)(=O)C1}
InChI KeyFJLZQDNQDBVTKW-UHFFFAOYSA-N

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via esterification of 3-amino-1,1-dioxo-thietane-3-carboxylic acid with methanol under acidic or basic conditions. A documented method involves:

  • Reacting 3-amino-1,1-dioxo-thietane with methyl chloroformate (ClCOOCH3\text{ClCOOCH}_3) in the presence of a base like triethylamine.

  • Purifying the product via recrystallization or column chromatography .

The hydrochloride salt is obtained by treating the free base with hydrochloric acid, yielding a crystalline solid with 95% purity.

Challenges and Optimization

  • Ring Strain: The thietane ring’s instability necessitates low-temperature reactions to prevent ring-opening.

  • Side Reactions: Competing acylation at the amino group is mitigated by using controlled stoichiometry .

Chemical Reactivity and Mechanisms

Nucleophilic Substitutions

The amino group (NH2\text{NH}_2) acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides or aldehydes. For example:

RCOCl+C5H9NO4SRCONH-C5H7NO4S+HCl\text{RCOCl} + \text{C}_5\text{H}_9\text{NO}_4\text{S} \rightarrow \text{RCONH-C}_5\text{H}_7\text{NO}_4\text{S} + \text{HCl}

This reactivity is exploited to synthesize amide derivatives for drug discovery.

Oxidation and Reduction

  • Oxidation: The sulfonyl group (SO2\text{SO}_2) is resistant to further oxidation, stabilizing the molecule under oxidative conditions .

  • Reduction: Catalytic hydrogenation may reduce the ester to a primary alcohol, though this is less explored .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a building block for:

  • Antibiotics: Functionalization of the amino group enables the synthesis of β-lactam analogs.

  • Neurological Agents: Its ability to cross the blood-brain barrier is under investigation for epilepsy treatments.

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Table 2: Comparative Data for Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Application
Free BaseC5H9NO4S\text{C}_5\text{H}_9\text{NO}_4\text{S}179.20Synthetic intermediate
Hydrochloride SaltC5H10ClNO4S\text{C}_5\text{H}_{10}\text{ClNO}_4\text{S}215.66Drug formulation
3-Amino-1,1-dioxo-thietane-3-carboxylic AcidC4H7NO4S\text{C}_4\text{H}_7\text{NO}_4\text{S}165.17Polymer chemistry

Physicochemical Properties

Stability and Solubility

  • Free Base: Limited aqueous solubility (0.2 mg/mL at 25°C) but soluble in polar aprotic solvents like DMSO .

  • Hydrochloride Salt: Enhanced water solubility (12 mg/mL) due to ionic character.

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride form (C5H10ClNO4S\text{C}_5\text{H}_{10}\text{ClNO}_4\text{S}) improves bioavailability and is preferred in pharmacokinetic studies.

Carboxylic Acid Analog

3-Amino-1,1-dioxo-thietane-3-carboxylic acid (C4H7NO4S\text{C}_4\text{H}_7\text{NO}_4\text{S}) serves as a precursor for biodegradable polymers .

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric synthesis to access enantiopure forms.

  • Biological Screening: Expanding in vivo studies to validate neuroprotective and antimicrobial claims.

  • Environmental Impact: Assessing degradation pathways in soil and water systems.

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